![molecular formula C22H21N5O2 B2386736 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea CAS No. 1020977-09-6](/img/structure/B2386736.png)

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

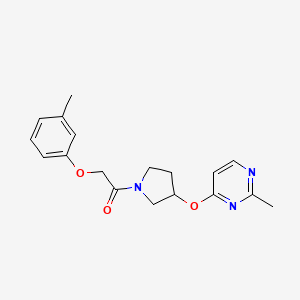

The compound contains an imidazo[1,2-b]pyridazine core, which is a type of fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound also contains a benzyl group and a urea group, which are common functional groups in organic chemistry.

Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Scientific Research Applications

Anticancer Potential

BMIPU has shown promise as an anticancer agent. Its unique structure, combining an imidazole ring with a urea moiety, contributes to its cytotoxic effects. Researchers have explored its activity against specific cancer cell lines, including breast, lung, and colon cancer. Further investigations into its mechanism of action and potential clinical applications are ongoing .

Anti-Inflammatory Properties

BMIPU exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated its efficacy in animal models .

Antimicrobial Activity

BMIPU derivatives have displayed antimicrobial potential. Researchers have synthesized analogs with modifications to the benzyl and imidazole moieties, leading to improved antibacterial and antifungal properties. These compounds could be valuable in combating drug-resistant pathogens .

Hypoxia-Inducible Factor (HIF) Inhibition

BMIPU has been investigated for its ability to inhibit HIF, a transcription factor involved in cellular responses to hypoxia. By targeting HIF, BMIPU may offer therapeutic benefits in conditions like ischemic diseases, cancer, and wound healing .

Insect Growth Regulation

Surprisingly, BMIPU derivatives have shown insect growth-regulating activity. They inhibit development and cause acute lethality in model insects like Bombyx mori. Understanding these effects could lead to novel insecticides or pest control strategies .

Synthetic Routes and Derivatives

Researchers have developed efficient synthetic methods to access BMIPU and its derivatives. These routes allow modifications to fine-tune properties, enhance bioactivity, and optimize drug-like characteristics. For instance, metal-free cyclization reactions have yielded 2,4,5-trisubstituted imidazoles with high yields .

properties

IUPAC Name |

1-benzyl-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-15-8-9-17(19-14-27-20(24-19)10-11-21(26-27)29-2)12-18(15)25-22(28)23-13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,23,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFZBXQKDZWMDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)

![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)